![molecular formula C18H11Cl2F2NOS2 B2416603 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide CAS No. 250714-87-5](/img/structure/B2416603.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiophene ring, dichlorobenzyl group, and difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,6-dichlorobenzyl chloride: This intermediate is synthesized by chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of 2,6-dichlorobenzyl thiol: The 2,6-dichlorobenzyl chloride is then reacted with sodium hydrosulfide to form 2,6-dichlorobenzyl thiol.
Synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid: The 2,6-dichlorobenzyl thiol is reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Formation of the final compound: The 3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is then reacted with 2,4-difluoroaniline in the presence of a dehydrating agent such as thionyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and sulfanyl group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl and difluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced thiophene derivatives
Substitution: Formation of substituted benzyl or phenyl derivatives
Scientific Research Applications
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide
- 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dichlorophenyl)-2-thiophenecarboxamide
Uniqueness
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide is unique due to the presence of both dichlorobenzyl and difluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F2NOS2/c19-12-2-1-3-13(20)11(12)9-26-16-6-7-25-17(16)18(24)23-15-5-4-10(21)8-14(15)22/h1-8H,9H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORMIQRABWJLPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F2NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

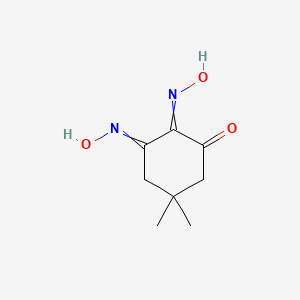
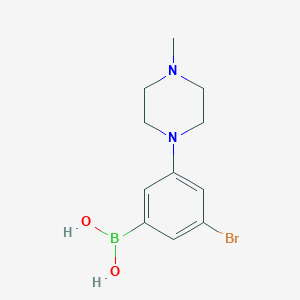
![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)
![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)
![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)
![6-{[4-(4-chlorophenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2416529.png)
![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
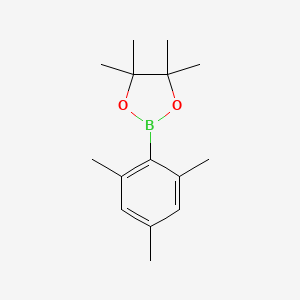
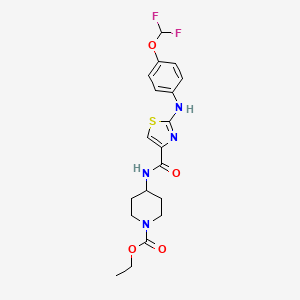
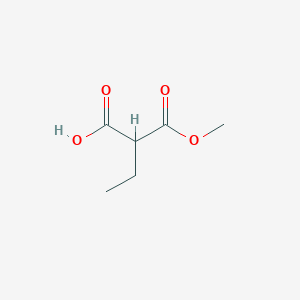
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)
